![molecular formula C11H13N5 B14357194 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline CAS No. 91477-50-8](/img/structure/B14357194.png)
4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline is a complex organic compound featuring an imidazole ring, a hydrazine group, and a dimethylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline typically involves multiple steps. One common method includes the acylation of a formamidine followed by quaternization of the second nitrogen to form the 4-hydroxyimidazolium salt. This intermediate is then deprotonated to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The hydrazine group can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield imidazole N-oxides, while reduction could produce various hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The hydrazine group can form covalent bonds with specific proteins, altering their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A simpler compound with a similar ring structure but lacking the hydrazine and dimethylaniline groups.
Thiazole: Another heterocyclic compound with a sulfur atom in place of one nitrogen in the imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring, offering different chemical properties.
Uniqueness
4-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-N,N-dimethylaniline is unique due to its combination of functional groups, which provide a diverse range of chemical reactivity and potential applications. Its ability to interact with both metal ions and proteins makes it a versatile compound in scientific research.
Eigenschaften
CAS-Nummer |
91477-50-8 |
|---|---|
Molekularformel |
C11H13N5 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
4-(1H-imidazol-2-yldiazenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C11H13N5/c1-16(2)10-5-3-9(4-6-10)14-15-11-12-7-8-13-11/h3-8H,1-2H3,(H,12,13) |
InChI-Schlüssel |
OHGVDMDNMOBFFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


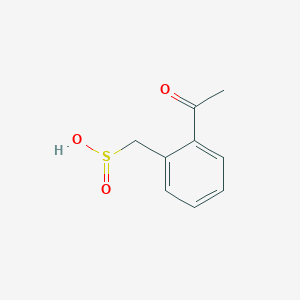
![{[5-(Dimethylamino)naphthalen-1-yl]methyl}(ethoxy)oxophosphanium](/img/structure/B14357116.png)
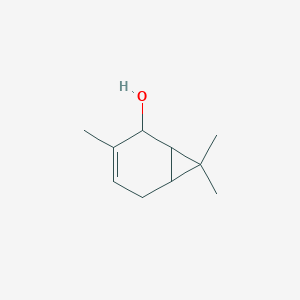

phenylsilane](/img/structure/B14357148.png)
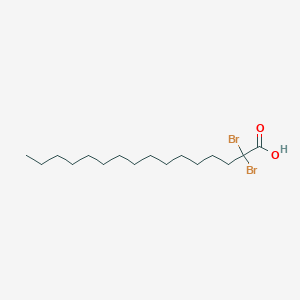
![2-Methyl-4-[(3,5,5-trimethylhexyl)oxy]aniline](/img/structure/B14357160.png)
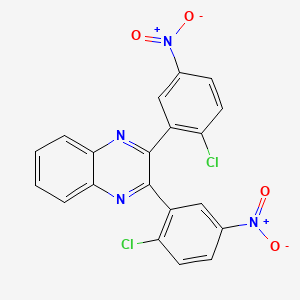
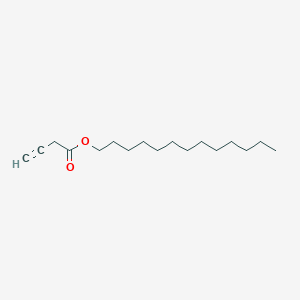
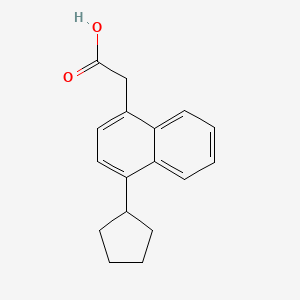
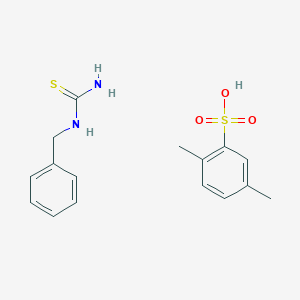

![10-[(2-Methoxyphenyl)methyl]-1,4,7-trioxa-10-azacyclododecane](/img/structure/B14357213.png)

